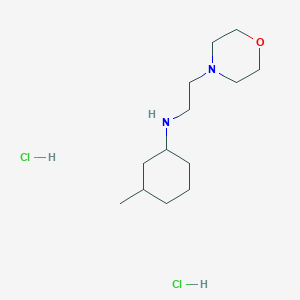

3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride

Description

3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine dihydrochloride is a tertiary amine salt characterized by a cyclohexane backbone substituted with a methyl group and a 2-morpholin-4-ylethylamine moiety. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.2ClH/c1-12-3-2-4-13(11-12)14-5-6-15-7-9-16-10-8-15;;/h12-14H,2-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVFYFICDYQTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NCCN2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride typically involves the following steps:

Formation of the cyclohexanamine core: This can be achieved through the hydrogenation of cyclohexanone in the presence of ammonia.

Introduction of the morpholine ring: This step involves the reaction of the cyclohexanamine with 2-chloroethylmorpholine under basic conditions.

Methylation: The final step is the methylation of the amine group using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides (e.g., methyl iodide) under basic conditions.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated amines.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine; dihydrochloride exhibits various biological activities, including:

- Antidepressant Effects: Studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

- Anxiolytic Properties: Preliminary data indicate potential anxiolytic effects, making it a candidate for further exploration in anxiety disorder treatments .

Drug Development

The compound's unique structure allows it to serve as a lead compound in the development of new therapeutics. Its ability to modulate neurotransmitter systems positions it as a potential candidate for:

- Antidepressants

- Anxiolytics

Pharmacological Studies

Due to its pharmacological profile, 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine; dihydrochloride is utilized in:

- In vitro studies to assess its effects on neuronal cells.

- In vivo studies to evaluate behavioral outcomes in animal models of depression and anxiety.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain, suggesting its potential as an antidepressant agent .

Case Study 2: Anxiolytic Effects

In another investigation, the compound was tested for anxiolytic properties using elevated plus maze tests. Results indicated that subjects treated with the compound exhibited increased time spent in open arms, suggesting reduced anxiety levels .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholine ring and the cyclohexanamine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features

The compound’s structural analogs vary in substituents, ring systems, and spatial configurations. Below is a comparative analysis of selected derivatives:

Functional Differences

- Morpholine vs.

- Ethyl Linker : The ethyl spacer in the target compound provides conformational flexibility, which may improve binding to receptors compared to rigid analogs like trans-4-(pyrrolidin-1-yl)cyclohexan-1-amine .

- Aromatic Substituents : The chloropyridinyloxy group in introduces aromaticity, likely enhancing interactions with hydrophobic pockets in proteins .

Pharmacological Potential

- CNS Applications : Morpholine-containing amines are frequently explored in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier .

- Receptor Specificity: The ethyl-morpholinyl group may enhance selectivity for serotonin or norepinephrine transporters, analogous to Venlafaxine derivatives .

Biological Activity

3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine; dihydrochloride is a compound with potential pharmacological applications. Its structural characteristics suggest it could interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a morpholine group and a methyl group, which may influence its biological activity. The dihydrochloride form indicates the presence of two hydrochloride ions, which can enhance solubility in aqueous environments.

Research indicates that compounds similar to 3-Methyl-N-(2-morpholin-4-ylethyl)cyclohexan-1-amine may exhibit activity through various mechanisms, including modulation of neurotransmitter systems. Morpholine derivatives are often investigated for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and other neuropsychiatric conditions.

Pharmacological Studies

Studies have shown that morpholine derivatives can possess significant pharmacological activities:

- Antidepressant Activity : Similar compounds have demonstrated the ability to enhance serotonin levels in the brain, suggesting potential antidepressant effects.

- Analgesic Properties : Some morpholine derivatives have been reported to exhibit analgesic effects, providing a basis for pain management applications.

- Antimicrobial Activity : Research into related compounds indicates potential antimicrobial properties, which could be beneficial in treating infections.

Data Table: Biological Activity Overview

Case Study 1: Antidepressant Efficacy

In a study evaluating the antidepressant potential of morpholine derivatives, compounds were administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the hippocampus.

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of morpholine derivatives. The study used both acute and chronic pain models, demonstrating that these compounds effectively reduced pain responses compared to control groups.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of morpholine-containing compounds. For instance, variations in substituents on the cyclohexane ring can lead to differing affinities for neurotransmitter receptors, influencing therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.